N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide
Description
N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide is a benzamide derivative featuring a Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) core modified with a methylidene group and a 4-methoxy-substituted benzamide moiety. Its synthesis typically involves coupling reactions between Meldrum’s acid derivatives and functionalized benzamides using carbodiimide-based reagents (e.g., EDCI/HOBt) .
Properties
IUPAC Name |
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-15(2)21-13(18)11(14(19)22-15)8-16-12(17)9-4-6-10(20-3)7-5-9/h4-8H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAONMCBNOFXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC(=O)C2=CC=C(C=C2)OC)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide is a synthetic compound with potential biological activity that has attracted research interest due to its structural complexity and possible therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and IUPAC name as 2-[[2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methylideneamino]acetyl]amino]acetic acid. Its structure includes a dioxane ring which is known for enhancing biological activity through various interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₇ |
| Molecular Weight | 270.22 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
1. Anti-inflammatory Effects
Studies have shown that related compounds can significantly reduce inflammation in animal models. For instance, compounds with similar structural motifs have been observed to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6 in models of rheumatoid arthritis .
2. Antioxidant Activity
The presence of dioxane rings in the structure is associated with antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress markers in biological systems .
3. Neuroprotective Effects
There is emerging evidence that compounds like this one may protect neuronal cells from damage induced by oxidative stress and inflammation. This could have implications for treating neurodegenerative diseases .
The proposed mechanisms through which this compound exerts its effects include:
1. Inhibition of NF-kB Pathway
Inhibition of the NF-kB signaling pathway has been noted in related compounds, leading to decreased expression of inflammatory mediators .
2. Modulation of Oxidative Stress
Compounds similar to this have demonstrated the ability to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), thereby mitigating oxidative damage .
Case Studies
Several studies highlight the biological activity of compounds related to this compound:
Case Study 1: Anti-Arthritic Activity
In a study involving a complete Freund's adjuvant (CFA)-induced arthritis model in mice, administration of a structurally similar compound reduced paw edema and improved mechanical sensitivity compared to controls. Histopathological analysis revealed decreased inflammatory cell infiltration .
Case Study 2: Neurobehavioral Assessment
Research assessing neurobehavioral outcomes in CFA-treated mice showed that treatment with related compounds reversed anxiety-like and depressive-like behaviors. This was attributed to their anti-inflammatory properties and ability to restore normal brain function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s structural analogs primarily differ in substituents on the benzamide ring or modifications to the dioxane core. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group (target compound) increases electron density on the benzamide, improving solubility in polar solvents compared to the 4-chloro analog .
- Stability : The dioxane ring is prone to hydrolysis, but methoxy substituents may slow degradation relative to electron-withdrawing groups like Cl .
Pharmaceutical Intermediates
The target compound’s methoxy group makes it a candidate for drug delivery systems requiring balanced lipophilicity. In contrast, the 4-chloro analog is used in pesticide synthesis (e.g., etobenzanid analogs) .
Radiopharmaceuticals
The succinimidyl ester derivative (4c) is employed in radiofluorination for positron emission tomography (PET) tracers, leveraging its reactive iodonium ylide group .
Agrochemicals
Structural analogs with halogen substituents (e.g., Cl, F) are prevalent in herbicides and fungicides, where electron-withdrawing groups enhance target binding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide, and how can reaction yields be improved?
- Methodology : A two-step approach is common:
Formation of the dioxane-dione core : React 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with a methylene donor (e.g., bis(methylthio)methylene) under inert conditions to generate the 5-ylidene intermediate .
Coupling with 4-methoxybenzamide : Use condensation agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in DMF to link the ylidene moiety to the benzamide. Potassium carbonate aids in deprotonation, and TLC (ethyl acetate/hexane, 1:3) monitors progress .
- Yield Optimization : Adjust stoichiometry (1:1.5 molar ratio of dioxane-dione to benzamide), control temperature (room temperature to 40°C), and use high-purity solvents to minimize side reactions.
Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?
- Key Techniques :
- FT-IR : Identify the C=O stretches of the dioxane-dione (1750–1700 cm⁻¹) and benzamide (1650–1630 cm⁻¹).
- ¹H NMR : Look for the methoxy group (δ 3.8–3.9 ppm, singlet) and the methyl groups on the dioxane ring (δ 1.4–1.6 ppm, singlet). The ylidene proton appears as a deshielded singlet (δ 6.5–7.0 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the dioxane-dione cleavage.
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in This compound?
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
- Hydrogen Bonding : Analyze O–H···O and N–H···O interactions using ORTEP-3 for graphical representation .
- Disorder Modeling : Apply split positions and isotropic displacement parameters for flexible groups (e.g., methoxy substituents) .
Q. How does the electronic structure of the ylidene moiety influence reactivity in cross-coupling reactions?
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G**) to map electron density distribution. The ylidene’s conjugated system acts as an electron-deficient site, facilitating nucleophilic attacks (e.g., by amines or thiols) .
- Experimental Validation : React the compound with nucleophiles (e.g., hydroxylamine) in acetonitrile. Monitor regioselectivity via LC-MS and compare with computational predictions .
Q. What mechanistic insights explain contradictions in biological activity data for this compound?
- Case Study : If hypoglycemic activity varies across studies, consider:
Solubility : Use DMSO/PBS mixtures to enhance bioavailability in in vitro assays.
Metabolic Stability : Perform hepatic microsome assays to assess degradation rates.
Target Specificity : Use molecular docking (AutoDock Vina) to evaluate binding affinity against PPAR-γ or other diabetes-related targets .
- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to isolate variables like solvent polarity or cell-line variability .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
